molecular formula C19H14N2O3 B11700885 4-(4-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

4-(4-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B11700885
M. Wt: 318.3 g/mol
InChI Key: OIPKUFBEQLIYMY-UHFFFAOYSA-N
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Description

4-(4-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a nitrophenyl group attached to a dihydrobenzoquinolinone core, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). The reaction proceeds through the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization . This method is efficient and yields the desired product in good quantities.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

4-(4-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological macromolecules. The quinoline core can intercalate with DNA, inhibiting its replication and transcription processes . This compound may also inhibit specific enzymes by binding to their active sites, thereby disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group enhances its reactivity and potential for further functionalization, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H14N2O3

Molecular Weight

318.3 g/mol

IUPAC Name

4-(4-nitrophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one

InChI

InChI=1S/C19H14N2O3/c22-18-11-17(13-5-8-14(9-6-13)21(23)24)16-10-7-12-3-1-2-4-15(12)19(16)20-18/h1-10,17H,11H2,(H,20,22)

InChI Key

OIPKUFBEQLIYMY-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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